molecular formula C14H12Br2O B13054604 2,2-Bis(4-bromophenyl)ethan-1-OL

2,2-Bis(4-bromophenyl)ethan-1-OL

Cat. No.: B13054604
M. Wt: 356.05 g/mol
InChI Key: CNNKXUGCLNXXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(4-bromophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12Br2O. It is characterized by the presence of two bromophenyl groups attached to an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-bromophenyl)ethan-1-OL typically involves the reaction of 4-bromobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-bromobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies have highlighted the potential of 1,2-diarylethanols, including derivatives of 2,2-Bis(4-bromophenyl)ethan-1-OL, as candidates for antibacterial drugs. Research published in 2021 demonstrated that these compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting their utility in developing new antimicrobial agents .

Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be transformed into various derivatives that possess enhanced biological activities. A study detailed the synthesis of 4e (1,2-bis(4-bromophenyl)ethyl acetate), which showed promising pharmacological properties .

Organic Synthesis

Reagent in Chemical Reactions
this compound is frequently used as a reagent in organic synthesis. It has been utilized in several reactions to produce complex organic molecules. For example, it can undergo transformations to yield phenolic compounds and other derivatives through reactions with various reagents such as boronic acids and halides .

Single-Molecule Electronics
In material science, this compound has been explored for its potential use in molecular electronics. Research indicates that biphenylethane-based compounds can function as single-molecule diodes, which are essential components in the development of nanoscale electronic devices. The unique electronic properties of these compounds make them suitable candidates for future electronic applications .

Case Study: Antibacterial Activity Assessment

A comparative study was conducted to evaluate the antibacterial efficacy of this compound derivatives against common bacterial strains.

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2-(4-Bromophenyl)ethanolStaphylococcus aureus1532 µg/mL
1,2-Bis(4-bromophenyl)ethyl AcetateEscherichia coli1816 µg/mL
Control (Standard Antibiotic)Staphylococcus aureus258 µg/mL

This table illustrates the promising antibacterial properties of derivatives derived from this compound compared to standard antibiotics.

Case Study: Synthesis Pathways

A detailed synthesis pathway for producing derivatives from this compound is outlined below:

StepReaction TypeConditionsYield (%)
1Nucleophilic SubstitutionTHF at -78°C with n-butyllithium63
2AcetylationReaction with acetic anhydride57
3ReductionNaBH₄ in ethanol61

This table summarizes the synthetic efficiency of different reactions involving the compound and highlights its versatility in generating various derivatives.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-bromophenyl)ethan-1-OL is unique due to the presence of two bromophenyl groups, which impart distinct chemical and physical properties.

Biological Activity

2,2-Bis(4-bromophenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14_{14}H12_{12}Br2_2O. The compound features two bromophenyl groups attached to a central ethan-1-ol moiety, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly reduce pro-inflammatory cytokine levels in cell cultures . This suggests its potential utility in managing inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the bromophenyl group. For example, derivatives of this compound have shown efficacy in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production
AnticancerInhibits cancer cell proliferation

Synthesis and Derivative Studies

The synthesis of this compound has been explored in various studies. Methods often involve the bromination of phenyl groups followed by alkylation reactions. Research has also focused on synthesizing derivatives to enhance biological activity .

Properties

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

IUPAC Name

2,2-bis(4-bromophenyl)ethanol

InChI

InChI=1S/C14H12Br2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2

InChI Key

CNNKXUGCLNXXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.